ARS-1620

Übersicht

Beschreibung

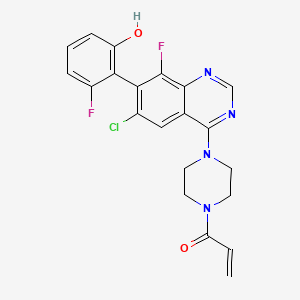

ARS-1630, also known as ARS-1630, is a useful research compound. Its molecular formula is C21H17ClF2N4O2 and its molecular weight is 430.8 g/mol. The purity is usually 95%.

The exact mass of the compound (S)-1-(4-(6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl)piperazin-1-yl)prop-2-en-1-one is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality ARS-1630 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ARS-1630 including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

ARS-1620: Umfassende Analyse von wissenschaftlichen Forschungsanwendungen: This compound, auch bekannt unter verschiedenen Namen wie ARS-1630, (S)-1-(4-(6-Chlor-8-fluor-7-(2-fluor-6-hydroxyphenyl)chinazolin-4-yl)piperazin-1-yl)prop-2-en-1-on, ARS-1323 oder ARS1620, ist eine Verbindung mit mehreren potenziellen Anwendungen in der wissenschaftlichen Forschung. Nachfolgend finden Sie eine detaillierte Analyse mit Schwerpunkt auf einzigartigen Anwendungen:

Krebsbehandlung: KRAS G12C-Inhibition

This compound ist ein direkter Inhibitor von KRAS G12C, einer Mutation, die in verschiedenen Krebsarten vorkommt, darunter nicht-kleinzelliges Lungenkarzinom (NSCLC). Es hat sich als eine verbesserte Version seines Vorläufers ARS-853 erwiesen, da es einen Chinazolin-Kern besitzt, der die allosterische Switch-II-Tasche (S-IIP) besetzt, was zu einer potenten und selektiven Antitumoraktivität in patienten- abgeleiteten Tumormodellen führt .

Hemmung des Tumorwachstums

In präklinischen Studien hemmte this compound das Tumorwachstum signifikant in dosis- und zeitabhängiger Weise, wobei in Xenograft-Modellen von NSCLC-Zelllinien in Mäusen eine deutliche Tumorregression beobachtet wurde .

Metastasiertes kolorektales Karzinom

This compound wurde als der erste niedermolekulare Inhibitor berichtet, der sowohl in vitro als auch in vivo kovalent an das KRAS G12C-Mutantenprotein bindet und so das Potenzial für die Behandlung von metastasiertem kolorektalem Karzinom zeigt .

Orale Bioverfügbarkeit und Plasmastabilität

Die Verbindung wurde neu gestaltet, um die Plasmastabilität und die orale Bioverfügbarkeit zu verbessern, die Nachteile früherer Inhibitoren zu überwinden und eine schnelle In-vivo-Zielbindung zu erreichen .

Adaptive Signalreaktionen

Die Forschung legt nahe, dass die Behandlung mit this compound zu zelltypspezifischen adaptiven Signalreaktionen führt, die insbesondere die ERBB2/3-Signalübertragung in Epithelzelltypen beeinflussen .

Multiskalenanalyse und Validierung

This compound wurde einer Multiskalenanalyse und Validierung unterzogen, um seine Interaktion mit KRAS G12C zu optimieren, was zu einer erhöhten Potenz und der Entwicklung weiterer optimierter Verbindungen wie AMG-510 (Sotorasib) führte .

Vermittlung einer mitotischen Katastrophe

Die Verbindung wurde verwendet, um DNA-Replikationsstress und eine mitotische Katastrophe in Studien zum Sotorasib-Entzug-induzierten Zelltod zu vermitteln .

Zielen auf spezifische Mutationen

Die Fähigkeit von this compound, spezifische Mutationen wie KRAS G12C anzugreifen, macht es zu einem wertvollen Werkzeug für personalisierte Medizinansätze in der Krebsbehandlung .

Wirkmechanismus

Target of Action

The primary target of ARS-1620 is the KRAS G12C mutation . This mutation is one of the most common genetic alterations in non-small cell lung cancer (NSCLC) and has posed a great therapeutic challenge over the past decades .

Mode of Action

This compound binds covalently to the GDP-bound KRAS G12C and traps it in the inactive conformation . This interaction is facilitated by a newly unearthed switch II pocket (S-IIP) that is present only in the inactive GDP-bound form of KRAS G12C .

Biochemical Pathways

Once activated, KRAS activates multiple downstream pathways including the RAF–MEK–MAPK and PI3K–AKT–mTOR pathways which stimulate cell growth and survival . By inhibiting KRAS G12C, this compound disrupts these pathways, thereby inhibiting cell proliferation .

Pharmacokinetics

This compound is an atropisomeric selective KRAS G12C inhibitor with desirable pharmacokinetic properties . It is orally bioavailable and exhibits excellent oral bioavailability in mice .

Result of Action

This compound selectively induces tumor regression in patient-derived tumor models . It has been shown to be highly efficacious as a single agent in multiple human cancer cell line- and patient-derived mouse xenograft tumor models .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, resistance to this compound can develop due to cellular, molecular, and genetic mechanisms . Understanding these factors is crucial for the design, testing, and clinical application of KRAS G12C inhibitors .

Eigenschaften

IUPAC Name |

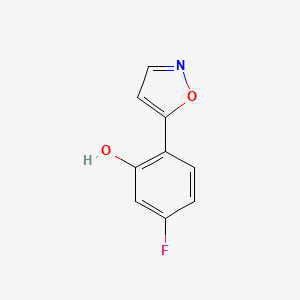

1-[4-[6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl]piperazin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClF2N4O2/c1-2-16(30)27-6-8-28(9-7-27)21-12-10-13(22)17(19(24)20(12)25-11-26-21)18-14(23)4-3-5-15(18)29/h2-5,10-11,29H,1,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRPZPNYZFSJUPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCN(CC1)C2=NC=NC3=C(C(=C(C=C32)Cl)C4=C(C=CC=C4F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClF2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bis[2-(2-benzoxazolyl)phenolato]zinc(II)](/img/structure/B1384523.png)

![7-[(2-Methoxyethyl)amino]-6-nitro-3,4-dihydroquinazolin-4-one](/img/structure/B1384524.png)

![2-{[(4-Hydroxy-6-propylpyrimidin-2-yl)sulfanyl]methyl}furan-3-carboxylic acid](/img/structure/B1384527.png)

![4-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1384528.png)

![3-{Ethyl[(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}propanoic acid](/img/structure/B1384529.png)

![12-Amino-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-8,8-dione](/img/structure/B1384530.png)

![2,2,2-trifluoroethyl N-[3-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]carbamate](/img/structure/B1384531.png)

![1-(4-fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384533.png)

![1-benzyl-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384546.png)